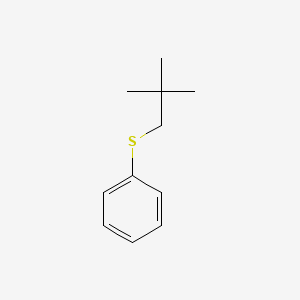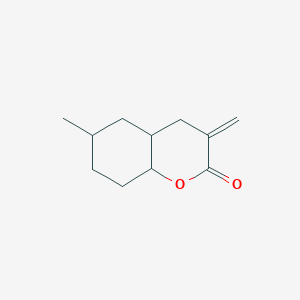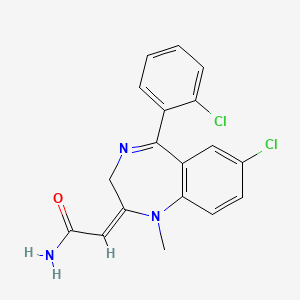
Methanol, pentachlorobenzylthio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanol, pentachlorobenzylthio- is a chemical compound that consists of a methanol group attached to a pentachlorobenzylthio moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanol, pentachlorobenzylthio- typically involves the reaction of pentachlorobenzyl chloride with sodium methanethiolate in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the methanethiolate group, forming the desired product.
Industrial Production Methods
Industrial production of methanol, pentachlorobenzylthio- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methanol, pentachlorobenzylthio- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form formaldehyde or formic acid.
Reduction: The pentachlorobenzylthio moiety can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Formaldehyde, formic acid.
Reduction: Less chlorinated benzylthio derivatives.
Substitution: Hydroxyl or amino-substituted benzylthio derivatives.
Aplicaciones Científicas De Investigación
Methanol, pentachlorobenzylthio- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methanol, pentachlorobenzylthio- involves its interaction with specific molecular targets and pathways. The methanol group can undergo metabolic oxidation to form reactive intermediates, while the pentachlorobenzylthio moiety can interact with cellular proteins and enzymes, potentially leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methanol, trichlorobenzylthio-
- Methanol, dichlorobenzylthio-
- Methanol, monochlorobenzylthio-
Uniqueness
Methanol, pentachlorobenzylthio- is unique due to the presence of five chlorine atoms on the benzene ring, which significantly alters its chemical reactivity and biological activity compared to its less chlorinated counterparts. This high degree of chlorination can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Propiedades
Número CAS |
74037-63-1 |
|---|---|
Fórmula molecular |
C8H5Cl5OS |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorophenyl)methylsulfanylmethanol |
InChI |
InChI=1S/C8H5Cl5OS/c9-4-3(1-15-2-14)5(10)7(12)8(13)6(4)11/h14H,1-2H2 |
Clave InChI |
VMLLIOFVQNIJFU-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)








![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)

